![molecular formula C17H19NO2 B14234077 2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol CAS No. 824402-01-9](/img/structure/B14234077.png)
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This specific compound is characterized by the presence of a methyl group at the 6th position of the benzoxazine ring and a phenyl group attached to an ethan-1-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved through the reaction of 2-aminophenol with formaldehyde and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 6th position of the benzoxazine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where the benzoxazine ring reacts with a phenyl halide in the presence of a base.
Formation of the Ethan-1-ol Moiety: The final step involves the reduction of the phenyl group to form the ethan-1-ol moiety. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other functional groups using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazines.
Applications De Recherche Scientifique
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: A structurally similar compound with a benzoxazine ring and a methyl group at the 6th position.
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with a methyl group at the 4th position.
2-Methyl-4H-3,1-benzoxazin-4-one: A benzoxazine compound with a methyl group at the 2nd position.
Uniqueness
2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
824402-01-9 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[4-(6-methyl-2,4-dihydro-1,3-benzoxazin-3-yl)phenyl]ethanol |
InChI |
InChI=1S/C17H19NO2/c1-13-2-7-17-15(10-13)11-18(12-20-17)16-5-3-14(4-6-16)8-9-19/h2-7,10,19H,8-9,11-12H2,1H3 |
Clé InChI |
SMTZWOUWMWJBNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


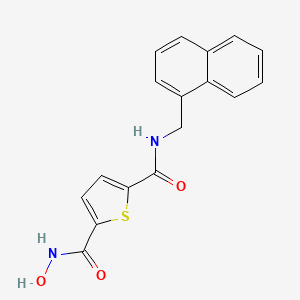

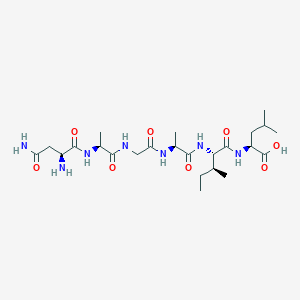

![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
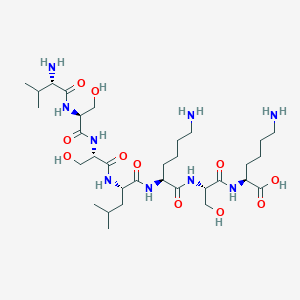
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
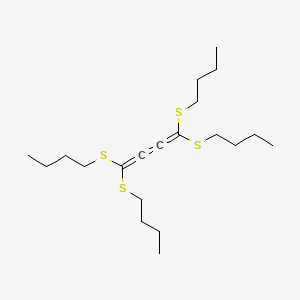
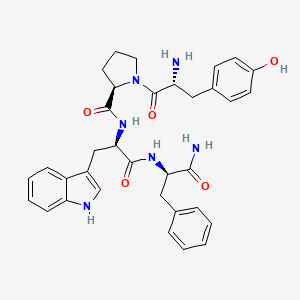

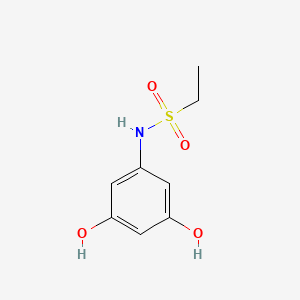
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
